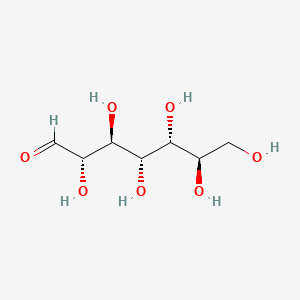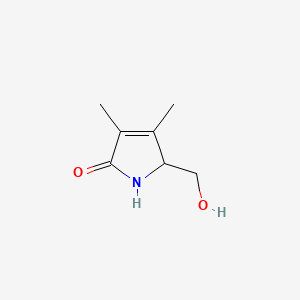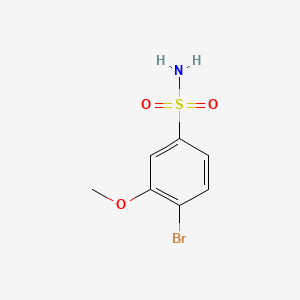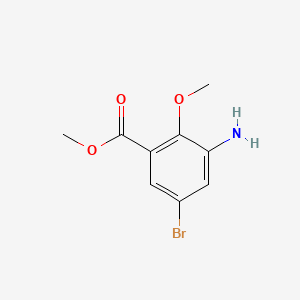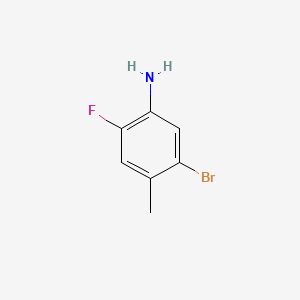
NICKEL ARSENIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel Arsenide, also known as Nickeline or Niccolite, is a mineral primarily consisting of nickel arsenide (NiAs). The naturally-occurring mineral contains roughly 43.9% nickel and 56.1% arsenic by mass . Small quantities of sulfur, iron, and cobalt are usually present, and sometimes the arsenic is largely replaced by antimony .
Synthesis Analysis
Nickel Arsenide can be prepared by the direct combination of the elements . A study describes the synthesis and structure of quaternary transition-metal cyanamides, which crystallize in layered structures, reflecting low-symmetry modifications of the hierarchical [NiAs]-type structure .Molecular Structure Analysis
Nickel Arsenide has a type of ionic crystal structure where the anions have a distorted hexagonal close-packed arrangement with the cations occupying the octahedral holes . Each type of ion has a coordination number of 6 .Chemical Reactions Analysis
In the roasting process of Niccolite, the arsenic-containing phase was optimized through changing the contents of oxygen, additive S, and additive FeS in the system to achieve efficient separation of arsenic . The thermodynamic results showed that in direct roasting, the product contained ferric arsenate which immobilized arsenic in the solid phase .Physical And Chemical Properties Analysis
Nickel Arsenide has moderate hardness and density . Its atomic structure allows it to be trivalent or pentavalent, leading to its classification as a metalloid in the periodic classification of the elements .科学的研究の応用
Catalysis : Nickel arsenide is an effective catalyst for hydrogenation of diolefins to the corresponding olefin. A study by Johnson, Nowack, & Tabler (1972) found that precipitated nickel arsenate on alumina, when reduced to nickel arsenide, showed high activity and selectivity in this process, especially with the presence of a catalyst modifier like carbon monoxide.
Chemical and Electronic Properties : The study of nickel compounds, including nickel arsenide, in various oxidation states, is crucial for applications in metallurgy, magnetism, biology, and chemical transformations. A review by Lin & Power (2017) highlights the diverse structures, reactivity, and magnetic behavior of Ni(i) complexes, indicating the significance of nickel arsenide in current nickel chemistry research.
Environmental and Health Effects : Nickel compounds, including nickel arsenide, are linked to lung cancer and other health effects, possibly due to their influence on gene expression. Zhou et al. (2009) show that nickel, chromate, and arsenite treatments affect histone tail modifications, which might lead to cellular transformation and carcinogenicity.
Extraction and Processing : Research by Meshram, Abhilash, & Pandey (2018) discusses various processes for extracting nickel from primary and secondary resources, including nickel arsenide. This review provides insights into the complexities and technologies involved in nickel extraction.
Electrocatalysis : The study by Gong et al. (2013) highlights the application of nickel diselenide, a compound related to nickel arsenide, in dye-sensitized solar cells, suggesting a potential role for nickel arsenide in similar electrocatalytic applications.
Magnetism and Spintronics : Mudd (2010) discusses the importance of nickel in various industries, including its use in spintronics due to its magnetic properties. Nickel arsenide's unique characteristics may contribute to developments in this field.
Optoelectronics and Photonics : The review by Taeño, Maestre, & Cremades (2021) on nickel oxide micro and nanostructures suggests potential applications for nickel arsenide in optical and optoelectronic devices, given its related properties.
Safety and Hazards
将来の方向性
The future directions of Nickel Arsenide research could involve finding efficient ways of separating arsenic during the roasting process of Niccolite . This could provide a novel technique for nickel extraction in the industry . Another direction could involve the synthesis and characterization of quaternary transition-metal cyanamides .
特性
InChI |
InChI=1S/As2.Ni/c1-2; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQKJKDQZNVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[As]=[As] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.537 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91886304 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






